2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid is a complex organic compound known for its significant role in various biological processes. This compound is structurally related to folic acid and is involved in numerous biochemical pathways, particularly in the synthesis of nucleotides and amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid typically involves multiple steps. One common method starts with the condensation of p-aminobenzoic acid with glutamic acid, followed by the introduction of the pteridine ring system through a series of cyclization and oxidation reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain high-purity products suitable for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful in various biochemical assays.
Reduction: Reduction reactions can modify the pteridine ring, altering its biological activity.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new compounds with potential therapeutic applications.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
Scientific Research Applications
2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a crucial role in the study of metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain types of anemia and as a supplement in prenatal care.
Industry: Utilized in the production of fortified foods and dietary supplements.
Mechanism of Action
The compound exerts its effects by participating in the synthesis of nucleotides and amino acids. It acts as a coenzyme in various enzymatic reactions, facilitating the transfer of one-carbon units. The molecular targets include enzymes involved in the folate cycle, such as dihydrofolate reductase and thymidylate synthase. These pathways are essential for DNA synthesis and repair, making the compound vital for cell growth and division.
Comparison with Similar Compounds
Similar Compounds
Folic Acid: Structurally similar and shares many biological functions.
Methotrexate: A folic acid antagonist used in chemotherapy.
Leucovorin: A derivative of folic acid used to enhance the effects of chemotherapy.
Uniqueness
What sets 2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid apart is its specific structure, which allows it to participate in unique biochemical reactions and pathways. Its ability to act as a coenzyme in critical metabolic processes makes it indispensable in both research and therapeutic contexts.
Properties
CAS No. |
33963-90-5 |
---|---|
Molecular Formula |
C20H18N6O6 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H18N6O6/c21-20-25-16-15(18(30)26-20)23-12(9-22-16)6-3-10-1-4-11(5-2-10)17(29)24-13(19(31)32)7-8-14(27)28/h1-6,9,13H,7-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,22,25,26,30)/b6-3+ |
InChI Key |
HXIVXWQIDXTHLK-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.